2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole is a sulfur-containing heterocyclic compound notable for its potential applications in medicinal chemistry and organic synthesis. The compound has a molecular formula of and a molecular weight of approximately 305.4 g/mol. It is classified under thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole typically involves multi-step reactions that include the formation of thiazole rings through cyclization reactions. One common method includes the reaction of thiophenes with pyridazine derivatives in the presence of suitable reagents to facilitate the thiazole formation.
Technical Details:
The molecular structure of 2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole can be described as follows:
InChI=1S/C12H12N4S2/c1-7(17-8(13)14)11(19)16(20)12(18)15/h1H3,(H,13,14)This structural information is critical for understanding the compound's reactivity and potential interactions in biological systems.
The compound can undergo various chemical reactions typical for thiazole derivatives:
Technical Details:
The mechanism of action for 2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole is primarily related to its interaction with biological targets:
Data from pharmacological studies indicate that compounds of this class often exhibit significant activity against various pathogens and may possess anticancer properties.
The physical and chemical properties of 2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole include:
The applications of 2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole are diverse:
Research continues into optimizing its synthesis and exploring new applications within pharmaceuticals and agrochemicals, highlighting the importance of this compound in ongoing scientific investigations.
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 33227-10-0